molecular formula C6H7BrN2O B1377620 4-溴-1-(氧杂环丁烷-3-基)-1H-吡唑 CAS No. 1374657-02-9

4-溴-1-(氧杂环丁烷-3-基)-1H-吡唑

货号 B1377620
CAS 编号: 1374657-02-9
分子量: 203.04 g/mol
InChI 键: JQMOXXCOWYOPHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-bromo-1-(oxetan-3-yl)-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2O. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, substituted with a bromine atom and an oxetane ring .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-(oxetan-3-yl)-1H-pyrazole” would consist of a pyrazole ring substituted with a bromine atom at the 4-position and an oxetane ring at the 1-position .


Chemical Reactions Analysis

Again, while specific reactions involving “4-bromo-1-(oxetan-3-yl)-1H-pyrazole” are not available, similar compounds are known to undergo reactions like the Suzuki–Miyaura cross-coupling .

科学研究应用

药物发现与药物化学

氧杂环丁烷衍生物因其独特的理化性质而在药物发现和药物化学领域得到越来越多的关注。 它们已被用作亚甲基、甲基、偕二甲基和羰基的替代物,以改善目标分子的化学性质 .

癌症治疗

氧杂环丁烷已被纳入针对各种人类疾病(包括癌症)的临床前和临床药物候选药物中。 例如,紫杉醇®的骨架中存在氧杂环丁烷环,紫杉醇®是治疗卵巢癌的重要药物 .

神经退行性疾病

含有氧杂环丁烷环的化合物,例如美利拉通A,已显示出神经营养活性,表明其在治疗神经退行性疾病方面具有潜在应用 .

抗病毒研究

文献中已经描述了几种抗病毒氧杂环丁烷,表明氧杂环丁烷衍生物可以在开发治疗病毒感染的药物方面发挥作用 .

自身免疫性疾病

氧杂环丁烷的多样应用也扩展到针对自身免疫性疾病,尽管搜索结果中没有详细说明具体示例 .

代谢性疾病

同样,氧杂环丁烷衍生物正在研究其在各种药物发现工作中治疗代谢性疾病的潜在用途 .

合成与反应性

氧杂环丁烷以其发生开环反应的倾向而闻名,这使其成为合成具有相关生物学性质的新化合物的宝贵合成中间体 .

药物发现的构建模块

氧杂环丁烷基团在最近的药物发现活动中得到了突出,因为它对药物相关性质的影响以及作为构建模块用于将氧杂环丁烷环引入新化合物中 .

属性

IUPAC Name

4-bromo-1-(oxetan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOXXCOWYOPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374657-02-9
Record name 4-BROMO-1-(OXETAN-3-YL)-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-1H-pyrazole (1.53 g, 10.7 mmol) is dissolved in anhydrous dimethylformamide (15 mL). 3-Bromooxetane (2.0 g, 14.6 mmol) and caesium carbonate (4.7 g, 14 mmol) are successively added thereto. The reaction mixture is heated for 8 hours at 130° C. in a sealed flask. At the end of the reaction, the solvent is evaporated off in vacuo and the residue is purified by chromatography over silica gel using dichloromethane containing diethylamine and methanol as eluants to yield the expected compound.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
4.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(oxetan-3-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-(oxetan-3-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-bromo-1-(oxetan-3-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-bromo-1-(oxetan-3-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-bromo-1-(oxetan-3-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-bromo-1-(oxetan-3-yl)-1H-pyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。